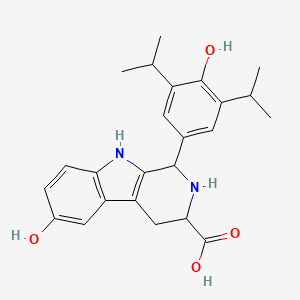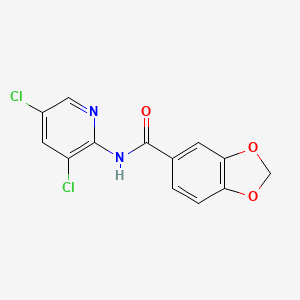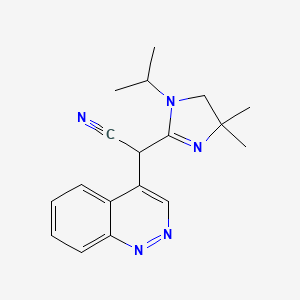![molecular formula C17H22N2O5S2 B13370152 4-methoxy-N~2~,N~2~,N~4~',N~4~'-tetramethyl[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13370152.png)
4-methoxy-N~2~,N~2~,N~4~',N~4~'-tetramethyl[1,1'-biphenyl]-2,4'-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N~2~,N~2~,N~4~‘,N~4~’-tetramethyl[1,1’-biphenyl]-2,4’-disulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of methoxy and sulfonamide groups attached to a biphenyl backbone
Métodos De Preparación
The synthesis of 4-methoxy-N~2~,N~2~,N~4~‘,N~4~’-tetramethyl[1,1’-biphenyl]-2,4’-disulfonamide involves several steps. One common method includes the reaction of biphenyl derivatives with methoxy and sulfonamide groups under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-methoxy-N~2~,N~2~,N~4~‘,N~4~’-tetramethyl[1,1’-biphenyl]-2,4’-disulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of dyes, polymers, and other materials .
Mecanismo De Acción
The mechanism of action of 4-methoxy-N~2~,N~2~,N~4~‘,N~4~’-tetramethyl[1,1’-biphenyl]-2,4’-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups in the compound are known to interact with enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparación Con Compuestos Similares
4-methoxy-N~2~,N~2~,N~4~‘,N~4~’-tetramethyl[1,1’-biphenyl]-2,4’-disulfonamide can be compared with other similar compounds such as 4-methoxybenzenamide and 4-methoxytriphenylamine. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Propiedades
Fórmula molecular |
C17H22N2O5S2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-[4-(dimethylsulfamoyl)phenyl]-5-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O5S2/c1-18(2)25(20,21)15-9-6-13(7-10-15)16-11-8-14(24-5)12-17(16)26(22,23)19(3)4/h6-12H,1-5H3 |
Clave InChI |
ZQOJBFOKBGUQQI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13370081.png)


![1-(5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-4-methylpiperazine](/img/structure/B13370091.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13370092.png)

![6-(3,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370097.png)

![6-(1-Adamantyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370114.png)
![2-Ethylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13370119.png)
![4-{2-[(4-Bromo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B13370120.png)
![N-(quinolin-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13370135.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13370171.png)
